

In-depth Technical Guide: 5-tetradecylpyrimidine-2,4,6-triamine

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Compound of Interest

Compound Name: *Einecs 260-339-7*

Cat. No.: *B15345959*

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A comprehensive overview of the available scientific and technical data for researchers, scientists, and drug development professionals.

Foreword

This technical guide serves to consolidate the current publicly available information on the chemical compound 5-tetradecylpyrimidine-2,4,6-triamine. The objective of this document is to provide a thorough resource for researchers and professionals engaged in drug development and related scientific fields. However, a critical challenge in compiling this guide has been the absence of a registered CAS (Chemical Abstracts Service) number for this specific molecule in publicly accessible chemical databases. The CAS number is a unique identifier crucial for accurate and comprehensive literature and data retrieval.

Despite extensive searches, a dedicated CAS number for 5-tetradecylpyrimidine-2,4,6-triamine could not be located. One database provided a synonym, 301-971-6, but this identifier is not a standard CAS registry number and did not facilitate the retrieval of further information. The information presented herein is therefore based on data for the parent molecule, 2,4,6-triaminopyrimidine, and general principles of pyrimidine chemistry. The lack of specific data for the title compound necessitates a broader approach, focusing on the synthesis and general properties of related structures.

Chemical Identity and Properties

Due to the absence of specific experimental data for 5-tetradecylpyrimidine-2,4,6-triamine, a detailed table of its quantitative properties cannot be provided. The introduction of a C14 alkyl chain at the 5-position of the pyrimidine ring is expected to significantly increase the lipophilicity of the molecule compared to the parent 2,4,6-triaminopyrimidine.

Table 1: Predicted Physicochemical Properties of 5-tetradecylpyrimidine-2,4,6-triamine

Property	Predicted Value/Information	Source/Method
Molecular Formula	C ₁₈ H ₃₅ N ₅	Calculated
Molecular Weight	321.50 g/mol	Calculated
CAS Number	Not Found	-
Appearance	Likely a solid at room temperature	Based on related compounds
Solubility	Expected to be poorly soluble in water, soluble in organic solvents	Based on structure
LogP (Octanol/Water Partition Coefficient)	Significantly higher than 2,4,6-triaminopyrimidine	Prediction based on alkyl chain

Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of 5-tetradecylpyrimidine-2,4,6-triamine are not available in the public domain. However, the synthesis would likely proceed through the construction of the substituted pyrimidine ring. A plausible synthetic approach could involve the condensation of a guanidine derivative with a β -keto nitrile or a malononitrile derivative that incorporates the tetradecyl group.

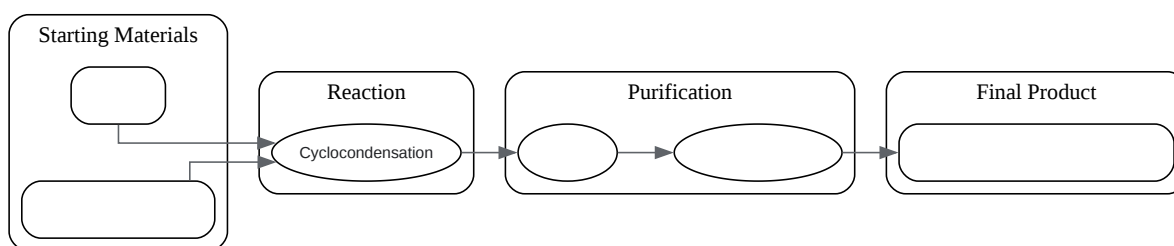
General Synthetic Strategy for 5-Substituted-2,4,6-triaminopyrimidines:

A common method for the synthesis of the 2,4,6-triaminopyrimidine core involves the cyclocondensation of guanidine with a suitable three-carbon precursor. To introduce the

tetradecyl group at the 5-position, the synthesis could potentially start from 2-tetradecylmalononitrile.

Hypothetical Experimental Workflow:

The following diagram illustrates a potential, generalized workflow for the synthesis of 5-tetradecylpyrimidine-2,4,6-triamine. It is important to note that this is a theoretical pathway and would require experimental optimization.



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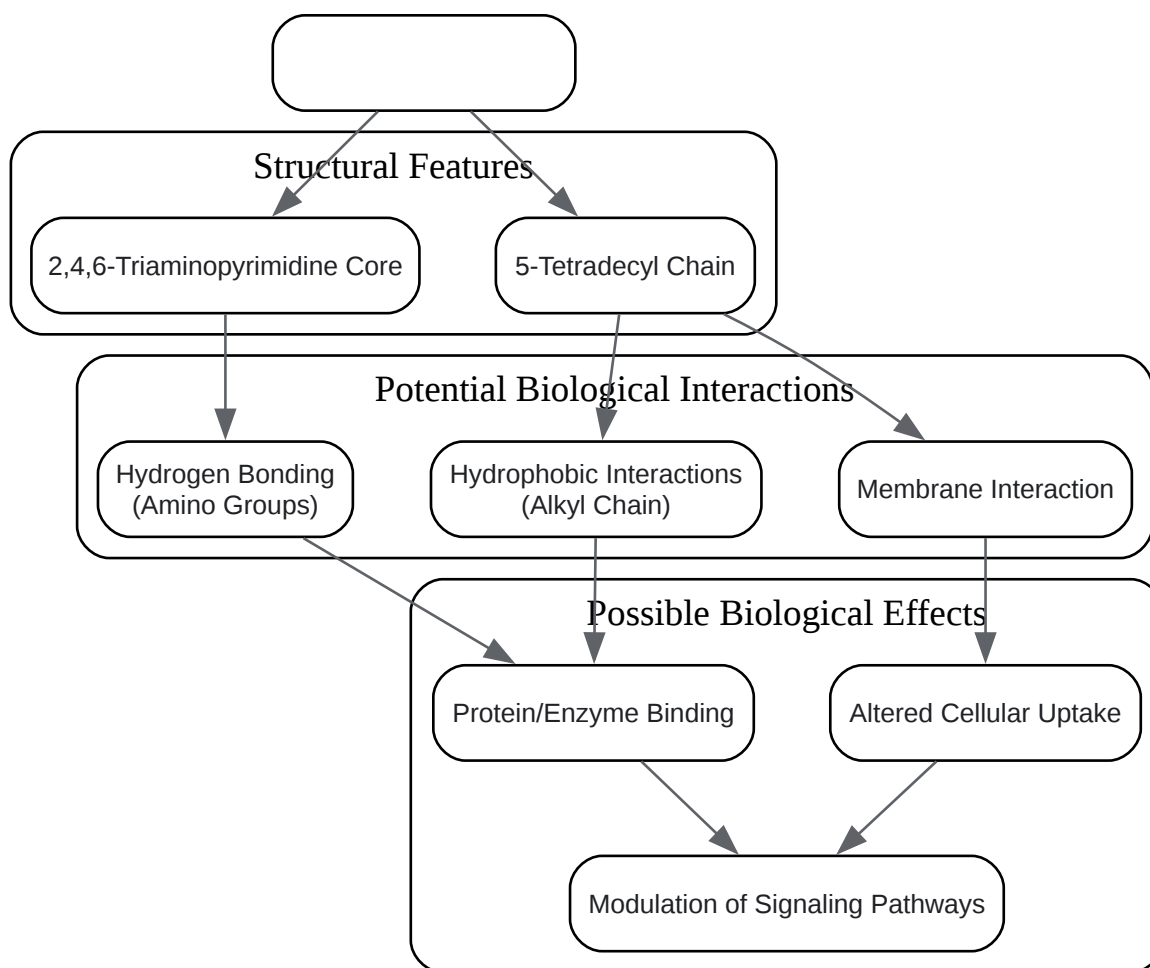
A potential synthetic workflow for 5-tetradecylpyrimidine-2,4,6-triamine.

Signaling Pathways and Mechanism of Action

There is no available information regarding the specific signaling pathways or mechanism of action for 5-tetradecylpyrimidine-2,4,6-triamine. The biological activity of pyrimidine derivatives is diverse and depends heavily on the nature and position of substituents. Triaminopyrimidine scaffolds are known to interact with various biological targets, including enzymes and receptors. The long alkyl chain of the title compound suggests a potential for interaction with lipid membranes or hydrophobic pockets of proteins.

Hypothesized Biological Interactions:

The following diagram illustrates a logical relationship of how the structural features of 5-tetradecylpyrimidine-2,4,6-triamine might influence its biological activity, based on general principles.



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Hypothesized structure-activity relationships for 5-tetradecylpyrimidine-2,4,6-triamine.

Future Directions

The lack of fundamental data for 5-tetradecylpyrimidine-2,4,6-triamine highlights a significant knowledge gap. Future research efforts should focus on the following areas:

- **Definitive Synthesis and Characterization:** The development and publication of a robust synthetic method and full characterization of the compound (NMR, Mass Spectrometry, Elemental Analysis) are essential first steps.
- **CAS Number Registration:** Following synthesis and characterization, the compound should be registered with the Chemical Abstracts Service to facilitate future research and data tracking.

- **In Vitro and In Vivo Studies:** Once the pure compound is available, a comprehensive biological evaluation is necessary to determine its pharmacological profile, including its mechanism of action, potential targets, and therapeutic efficacy.

Conclusion

This technical guide has attempted to provide a comprehensive overview of 5-tetradecylpyrimidine-2,4,6-triamine. However, the absence of a registered CAS number and the resulting lack of specific experimental data severely limit the depth of this analysis. The information presented is largely based on the known chemistry of the 2,4,6-triaminopyrimidine scaffold and theoretical considerations. Further experimental work is critically needed to elucidate the chemical and biological properties of this specific molecule. It is our hope that this document will serve as a starting point and a call to action for researchers to fill the existing knowledge void surrounding this compound.

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